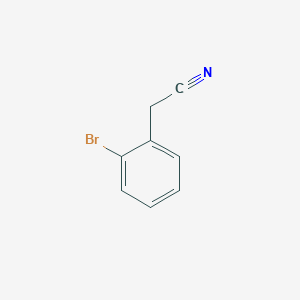

2-Bromophenylacetonitrile

Description

Significance in Organic Synthesis and Chemical Transformations

2-Bromophenylacetonitrile serves as a valuable building block in organic synthesis, primarily due to the reactivity of its nitrile group and the bromo-substituted aromatic ring. It is frequently used as a precursor for synthesizing a variety of more complex molecules, including pharmaceuticals and novel heterocyclic compounds.

Researchers have developed efficient, base-controlled divergent annulation reactions using 2-bromophenylacetonitriles and ynones to create functionalized 5-cyanobenzoxepines and benzofuro[2,3-b]pyridines. acs.orgnih.gov These reactions demonstrate high regioselectivity and yield. For instance, using lithium tert-butoxide (LiOtBu) as a base promotes a formal [4+3] cycloaddition to produce 5-cyanobenzoxepines in yields up to 96%. rsc.org In contrast, employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base leads to an unexpected rearrangement to form benzofuro[2,3-b]pyridines. acs.orgnih.gov

The compound is also utilized in the preparation of other key intermediates. For example, it can be used to synthesize 2-(2-bromophenyl)ethylamine and (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile. sigmaaldrich.com Furthermore, detailed procedures for the alkylation of this compound have been documented, such as its reaction with 1-iodopropane (B42940) in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) to form 2-(2-bromophenyl)-2-propylpentanenitrile, a step towards creating substituted benzocyclobutenones. orgsyn.orgorgsyn.org

Table 2: Selected Synthetic Applications of this compound

| Reactants | Reagents/Conditions | Product(s) | Yield |

|---|---|---|---|

| This compound, Ynones | LiOtBu, N-Methyl-2-pyrrolidone (reflux) | 5-Cyanobenzoxepines | Up to 96% rsc.org |

| This compound, Ynones | DBU, DMSO (reflux) | Benzofuro[2,3-b]pyridines | Up to 84% rsc.org |

| This compound, 1-Iodopropane | NaHMDS, Anhydrous THF | 2-(2-Bromophenyl)-2-propylpentanenitrile | 70% orgsyn.org |

| p-Bromophenylacetonitrile, 2-Nitrophenylacetic acid | Alkali (e.g., NaOH) | 7-(4-bromo)phenyl-3-carboxymethylbenzo[c]isoxazole | ~90% (two steps) google.com |

Relevance in Environmental Chemistry and Byproduct Formation

Beyond its applications in synthesis, this compound has been identified as a disinfection byproduct (DBP) in wastewater treatment processes. biosynth.com Specifically, it is one of nine newly identified brominated disinfection byproducts (Br-DBPs) that can form during the ozonation of wastewater containing bromide (Br⁻). researchgate.netnih.gov

Table 3: Factors Influencing this compound Formation During Wastewater Ozonation

| Factor | Observation |

|---|---|

| Ozone (O₃) Dosage | Increasing ozone dosage leads to a gradual increase in this compound concentration. nih.gov |

| Bromide (Br⁻) Concentration | Formation is dependent on the presence of bromide ions in the water. nih.gov |

| Ammonium (B1175870) (NH₄⁺) Concentration | Increasing NH₄⁺ concentration leads to a gradual increase in the concentration of bromophenylacetonitriles. nih.gov |

| Dissolved Organic Carbon (DOC) | DOC levels show a strong correlation with the formation of the isomers 3- and 4-bromophenylacetonitrile (B126402). researchgate.netnih.gov |

Scope of Academic Research on the Compound

Academic research on this compound is primarily concentrated in two distinct areas: organic synthesis and environmental science.

In the field of organic synthesis, studies focus on leveraging this compound as a starting material to develop novel and efficient synthetic methodologies. acs.orgnih.gov This includes its use in base-controlled divergent synthesis, multicomponent reactions, and the construction of complex heterocyclic ring systems. acs.orgrsc.org The goal of this research is often to create molecules with potential applications in medicinal chemistry and material science with high precision and yield. nih.govrsc.org

In environmental chemistry, research investigates the formation pathways and potential risks of this compound as a disinfection byproduct. researchgate.netnih.gov Scientists are working to understand the conditions that lead to its formation during water treatment processes like ozonation and to assess its contribution to the toxicity of treated effluent. researchgate.netnih.gov This research is valuable for optimizing wastewater treatment protocols to minimize the formation of potentially harmful byproducts. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCOJESIQPNOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075315 | |

| Record name | 2-Bromobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19472-74-3 | |

| Record name | (2-Bromophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19472-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019472743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3GF4DI9A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Bromophenylacetonitrile and Its Derivatives

Classical and Contemporary Synthetic Approaches

Traditional and modern non-catalytic methods for the synthesis of 2-bromophenylacetonitrile and its analogues primarily involve direct bromination, substitution reactions with cyanide, and the use of phase transfer catalysis to enhance reaction efficiency.

Bromination Reactions of Phenylacetonitrile (B145931)

The direct bromination of phenylacetonitrile at the alpha position is a common method for producing bromophenylacetonitrile. ijpsr.com This reaction typically involves treating phenylacetonitrile with bromine, which can be facilitated by light or a radical initiator. ijpsr.com Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent.

Reactions Involving Halogenated Benzyl (B1604629) Precursors with Cyanide Sources

A widely employed synthetic route to this compound involves the reaction of an o-bromobenzyl halide, such as o-bromobenzyl bromide, with a cyanide source. A typical procedure involves the treatment of o-bromobenzyl bromide with sodium cyanide in a mixed solvent system of ethanol (B145695) and water. prepchem.com The reaction proceeds exothermally and may require a period of heating under reflux to ensure completion. prepchem.com Workup involves filtration, concentration of the filtrate, and extraction of the product into an organic solvent. prepchem.com

Similarly, 4-bromophenylacetonitrile (B126402) can be prepared from 4-bromobenzyl bromide and potassium cyanide in dimethyl sulfoxide (B87167) (DMSO). guidechem.com The use of (4-bromophenyl)boronic acid has also been reported as a starting material in a process utilizing α-aminoacetonitrile hydrochloride and sodium nitrite (B80452) in a toluene (B28343) and water solvent system. guidechem.com

Phase Transfer Catalysis in Phenylacetonitrile Alkylation and Analogues

Phase transfer catalysis (PTC) is a powerful technique for the alkylation of phenylacetonitrile and its analogues, offering an efficient method for reactions between immiscible reactants. acs.orgmdpi.com This methodology is particularly useful for the synthesis of derivatives of this compound. The first industrial application of PTC was for the ethylation of phenylacetonitrile in the early 1960s. ptfarm.pl

In a typical PTC system for the alkylation of phenylacetonitrile, an aqueous solution of a base (like sodium hydroxide) and an organic phase containing the phenylacetonitrile and an alkylating agent are used. mdpi.comptfarm.pl A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated phenylacetonitrile (a carbanion) from the aqueous or interfacial region into the organic phase where the alkylation reaction occurs. mdpi.comptfarm.pl

The alkylation of phenylacetonitrile with ethyl bromide in the presence of tetrabutylammonium (B224687) bromide and potassium carbonate has been demonstrated in supercritical ethane. acs.org This method highlights the potential for using environmentally benign solvents in these reactions. acs.org The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. For instance, the structure of the quaternary ammonium salt, often characterized by its "q-value" and "C#", can be optimized for specific reactions. acsgcipr.org

Table 1: Examples of Phase Transfer Catalyzed Alkylation of Phenylacetonitrile Analogues This table is interactive. Click on the headers to sort the data.

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetonitrile | Ethyl Bromide | Tetrabutylammonium Bromide | Potassium Carbonate | Supercritical Ethane | 2-Phenylbutanenitrile | Completion in < 24h | acs.org |

| 4-Bromophenylacetonitrile | Methylating Reagent | Phase Transfer Catalyst | Alkali Solution | Benzene (B151609) | a,a-dimethyl-4-bromophenylacetonitrile | 84-90% | guidechem.com |

Catalytic Synthesis Routes

Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for the synthesis of complex molecules derived from this compound. These methods offer high efficiency and selectivity.

Metal-Catalyzed Processes (e.g., Pd-catalyzed cyclization, Cu(I)Cl-mediated reactions)

Palladium-catalyzed reactions are prominent in the synthesis of derivatives of this compound. For instance, a palladium-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine derivatives has been developed from 2-(2-bromophenyl)acetonitriles and various anilines. thieme-connect.com This process involves a Buchwald-Hartwig C-N coupling followed by a base-induced intramolecular nucleophilic cyclization. thieme-connect.com The combination of Pd2(dba)3 and t-BuXPhos has proven effective for these aminations. thieme-connect.com

Furthermore, palladium-catalyzed cyclization of modified Baylis-Hillman adducts containing an o-bromophenyl acetonitrile (B52724) moiety has been used to synthesize poly-substituted naphthalenes. researchgate.net This reaction proceeds through a sequential 6-endo Heck reaction and aerobic oxidation. researchgate.net Palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates provides an efficient route to aryl acrylonitriles. frontiersin.org

Copper(I) chloride (CuCl) has been utilized as a catalyst in a three-component reaction of 2-(2-bromophenyl)acetonitriles, aromatic aldehydes, and elemental sulfur to synthesize 2-arylbenzo researchgate.netresearchgate.netthieno[2,3-d]thiazoles. thieme-connect.com This reaction requires a copper catalyst and a ligand such as 1,10-phenanthroline (B135089). thieme-connect.com

Table 2: Examples of Metal-Catalyzed Reactions of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagents | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-(2-Bromophenyl)acetonitrile | Anilines | Pd2(dba)3 / t-BuXPhos | 1-Phenyl-1H-indol-2-amines | 24-93% | thieme-connect.com |

| 2-(2-Bromophenyl)acetonitrile | Aromatic Aldehydes, Sulfur | CuCl / 1,10-Phenanthroline | 2-Arylbenzo researchgate.netresearchgate.netthieno[2,3-d]thiazoles | up to 72% | thieme-connect.com |

| Arylacetonitriles | Vinyl Halides/Triflates | Palladium / NIXANTPHOS | Aryl Acrylonitriles | up to 95% | frontiersin.org |

Base-Controlled Divergent Annulation Reactions

Base-controlled divergent annulation reactions of 2-bromophenylacetonitriles with ynones have been developed to synthesize various heterocyclic compounds. acs.orgnih.gov The choice of base plays a crucial role in directing the reaction towards different products. For example, using lithium tert-butoxide (LiOtBu) as the base leads to the formation of 5-cyanobenzoxepines in moderate to excellent yields. acs.org

In contrast, when 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used as the base, an unexpected O-rearrangement occurs, resulting in the formation of benzofuro[2,3-b]pyridines. acs.orgnih.gov The proposed mechanism involves the initial nucleophilic attack of the this compound onto the ynone, followed by different cyclization pathways depending on the base used. acs.org

Table 3: Base-Controlled Divergent Annulation of this compound with Ynone This table is interactive. Click on the headers to sort the data.

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Ynone | LiOtBu | 5-Cyanobenzoxepine | High | acs.org |

| This compound | Ynone | DBU | Benzofuro[2,3-b]pyridine (B12332454) | Good | acs.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is a important area of research, aiming to reduce the environmental footprint of chemical manufacturing. This involves developing cleaner routes that are safer, more efficient, and utilize sustainable resources.

Solvent-Free and Alternative Solvent Conditions

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which are often volatile, toxic, and difficult to dispose of. Research has focused on solvent-free reactions and the use of benign alternative solvents.

Solvent-Free Synthesis: Conducting reactions without a solvent medium, often referred to as neat or solvent-free conditions, represents an ideal green chemistry scenario. This approach eliminates solvent-related waste and can sometimes lead to higher reaction rates. For instance, a general procedure for the preparation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles from various acetonitrile derivatives has been successfully performed under solvent-free conditions by reacting the nitrile with diethyl 2-azidoacetaldehyde (B1338222) diethyl acetal (B89532) in the presence of potassium tert-butoxide. mdpi.com While this specific example demonstrates the feasibility for liquid nitriles, it provides a template that could be adapted for derivatives of this compound. mdpi.com

Alternative Solvents: Where a solvent is necessary, the focus shifts to environmentally friendly alternatives to traditional volatile organic compounds (VOCs).

Deep Eutectic Solvents (DESs): These solvents are mixtures of compounds that form a eutectic with a melting point lower than the individual components. tandfonline.com They are often biodegradable, have low volatility, and can be tailored for specific reactions. A notable example is the use of a reusable Lewis acidic deep eutectic solvent composed of FeCl₃·6H₂O and glycerol (B35011) for the Ritter reaction between alcohols and nitriles. rsc.org This system has been successfully applied to derivatives like 2-(4-bromophenyl)acetonitrile, achieving high yields under mild, aerobic conditions and significantly reducing the environmental impact compared to conventional methods. rsc.org

Phase Transfer Catalysis (PTC): PTC is an environmentally friendly methodology for reactions involving immiscible phases, thereby reducing the need for large quantities of organic solvents. science24.com This technique has been effectively used for the dialkylation of sterically hindered arylacetonitriles, including this compound. The reaction typically uses an aqueous solution of a base (like concentrated potassium hydroxide) and an organic phase that can consist of the neat reactants, facilitated by a phase transfer catalyst such as a tetraalkylammonium (TAA) salt. science24.com This method not only minimizes solvent use but also enhances reaction rates and product purity. science24.com

Water and Ethanol: Water is the most desirable green solvent due to its abundance and non-toxic nature. While organic compounds often have poor solubility in water, certain reactions can be designed to proceed in aqueous media. For example, the synthesis of 2-(4-bromophenyl)acetonitrile has been conducted in a 10:1 mixture of DMF and water. unc.edu Ethanol, a bio-based solvent, is also a greener alternative. It has been used as the solvent in the synthesis of this compound from o-bromobenzyl bromide and sodium cyanide. prepchem.com

The table below summarizes various reaction conditions utilizing alternative solvents for the synthesis of this compound derivatives.

| Derivative/Reaction | Solvent System | Catalyst/Base | Temperature | Yield |

| Amidation of 2-(4-bromophenyl)acetonitrile | FeCl₃·6H₂O/Glycerol (DES) | - | 40 °C | High |

| Dialkylation of this compound | Aqueous KOH / Neat Reactant (PTC) | TAA Salt | - | High |

| Synthesis of 5-cyanobenzoxepines | N-methyl-2-pyrrolidone (NMP) | LiOtBu | Reflux | Up to 96% rsc.org |

| Synthesis of benzofuro[2,3-b]pyridines | Dimethyl sulfoxide (DMSO) | DBU | Reflux | Up to 84% rsc.org |

Sustainable Catalysis

The choice of catalyst is critical in green chemistry. Ideal catalysts are highly active, selective, reusable, and non-toxic, preferably derived from earth-abundant materials.

Biocatalysis: Enzymes are highly specific, biodegradable catalysts that operate under mild conditions (pH and temperature) in aqueous media. A chemo-enzymatic approach has been successfully employed for the kinetic resolution of cyanohydrin acetates derived from this compound. almacgroup.com Various lipases, such as those from Candida cylindracea and immobilised Candida antarctica B, selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer in high enantiomeric purity (up to 99% ee). almacgroup.com This method provides a green pathway to highly enantio-enriched chiral building blocks.

Earth-Abundant Metal Catalysis: The use of iron, an inexpensive and non-toxic metal, is a prime example of sustainable catalysis. As mentioned, an FeCl₃·6H₂O/glycerol deep eutectic solvent serves as a reusable and efficient catalyst for the Ritter amidation, a significant improvement over processes requiring precious or toxic heavy metals. rsc.org

Reusable Catalysts: Catalyst reusability is key to reducing cost and waste. The FeCl₃·6H₂O/glycerol DES catalyst system has been shown to be reusable, reinforcing its potential for industrial applications. rsc.org Similarly, immobilised enzymes, like Candida antarctica B lipase, are often selected for scale-up processes because they are easier to handle and recover from the reaction mixture, allowing for multiple reuse cycles. almacgroup.com

The table below details examples of sustainable catalysis in the synthesis of this compound derivatives.

| Catalyst Type | Catalyst Example | Reaction | Key Advantage |

| Biocatalyst (Enzyme) | Candida cylindracea lipase | Kinetic resolution of (±)-acetoxy-2-bromophenylacetonitrile | High enantioselectivity (99% ee), mild conditions almacgroup.com |

| Biocatalyst (Enzyme) | Immobilised Candida antarctica B lipase | Kinetic resolution of cyanohydrin acetates | High enantioselectivity, catalyst recovery and reuse almacgroup.com |

| Earth-Abundant Metal | FeCl₃·6H₂O in Glycerol | Ritter Amidation | Sustainable metal, reusable catalyst system rsc.org |

| Phase Transfer Catalyst | Tetraalkylammonium (TAA) salt | Dialkylation | High efficiency, reduces need for organic solvents science24.com |

Reactivity and Chemical Transformations of 2 Bromophenylacetonitrile

Nucleophilic and Electrophilic Reactivity Profiles

The chemical behavior of 2-bromophenylacetonitrile is characterized by the presence of two key reactive sites: the bromine atom attached to the phenyl ring and the active methylene (B1212753) group (the CH₂ group adjacent to the cyano group). The bromine atom makes the aromatic ring susceptible to nucleophilic substitution reactions.

The methylene group is positioned between the electron-withdrawing cyano group and the brominated phenyl ring, which activates the C-H bonds. This makes the methylene protons acidic and easily removed by a base, generating a carbanion. This carbanion is a potent nucleophile and can react with various electrophiles. This dual reactivity profile, featuring both nucleophilic and electrophilic centers, allows for a diverse range of chemical reactions.

Cyclization and Annulation Reactions

The unique structure of this compound makes it an ideal precursor for various cyclization and annulation reactions to construct fused heterocyclic systems.

A notable application of this compound is in the one-pot synthesis of thiophene-fused polycyclic π-conjugated systems. acs.orgnih.gov Specifically, 2-arylbenzo acs.orgresearchgate.netthieno[2,3-d]thiazole derivatives can be constructed through a CuCl-mediated three-component reaction. acs.orgnih.gov This reaction utilizes 2-(2-bromophenyl)acetonitrile, various aromatic aldehydes, and elemental sulfur as the sulfur source. acs.orgnih.gov The process is facilitated by the presence of K₂CO₃ and 1,10-phenanthroline (B135089) in DMSO. acs.orgnih.gov

A proposed mechanism for this transformation involves the initial formation of benzo[b]thiophen-2-amines via the cyclization of this compound and sulfur. acs.orgnih.gov This is followed by an intramolecular condensation and dehydrogenation with the aromatic aldehyde to yield the final fused heterocyclic product. acs.orgnih.gov This method is advantageous due to the use of stable, non-toxic, and inexpensive elemental sulfur as the sulfur source. xisdxjxsu.asia

A modified version of this procedure has been used to synthesize new 2-arylbenzo acs.orgresearchgate.netthieno[2,3-d]thiazole derivatives from substituted pyridine (B92270) carboxaldehydes. xisdxjxsu.asia

Table 1: Synthesis of Thiophene-fused Heterocycles

| Reactants | Catalyst/Reagents | Product | Reference |

| 2-(2-Bromophenyl)acetonitrile, Aromatic Aldehydes, Elemental Sulfur | CuCl, K₂CO₃, 1,10-phenanthroline | 2-Arylbenzo acs.orgresearchgate.netthieno[2,3-d]thiazole | acs.orgnih.gov |

| 2-(2-Bromophenyl)acetonitrile, Substituted Pyridine Carboxaldehydes, Elemental Sulfur | CuCl, K₂CO₃, 1,10-phenanthroline | 2-Arylbenzo acs.orgresearchgate.netthieno[2,3-d]thiazole derivatives | xisdxjxsu.asia |

A significant advancement in the use of this compound is the development of a base-controlled divergent annulation reaction with ynones. acs.orgnih.gov This method allows for the selective synthesis of either 5-cyanobenzoxepines or benzofuro[2,3-b]pyridines from the same starting materials, simply by changing the base. acs.orgnih.govrsc.org

When lithium tert-butoxide (LiOtBu) is used as the base in refluxing N-methyl-2-pyrrolidone, a formal [4+3] cycloaddition occurs, leading to the formation of 5-cyanobenzoxepines in yields up to 96%. rsc.org Conversely, employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in refluxing DMSO results in an unexpected O-rearrangement, affording benzofuro[2,3-b]pyridines in yields up to 84%. rsc.org The proposed mechanism for the formation of benzoxepines involves a tandem [2+4] annulation, followed by a ring-opening decarboxylative reaction and an intramolecular nucleophilic aromatic substitution. researchgate.net

Table 2: Base-Controlled Divergent Synthesis

| Base | Solvent | Product | Yield | Reference |

| LiOtBu | N-Methyl-2-pyrrolidone | 5-Cyanobenzoxepines | Up to 96% | rsc.org |

| DBU | DMSO | Benzofuro[2,3-b]pyridines | Up to 84% | rsc.org |

Alkylation Reactions and Formation of Substituted Acetonitriles

The acidic nature of the methylene protons in this compound allows for its facile alkylation. google.com Treatment with a strong base, such as sodium amide (NaNH₂), deprotonates the methylene group to form a carbanion. masterorganicchemistry.com This carbanion acts as a nucleophile and can react with various alkyl halides in a nucleophilic substitution (S_N2) reaction to yield substituted acetonitriles. google.commasterorganicchemistry.com This reaction is most effective with primary and methyl alkyl halides. masterorganicchemistry.com

A one-step process for alkylation involves reacting the organonitrile with an aqueous alkali metal base and an organohalide in the presence of a diorgano sulfoxide (B87167), such as dimethyl sulfoxide (DMSO). google.com For instance, 2-(4-bromophenyl)acetonitrile has been alkylated with 1,4-dibromobutane (B41627) using sodium hydride in dimethylformamide (DMF). google.com

Derivatization for Complex Molecular Architectures

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecular architectures. For example, it has been utilized in the preparation of 2-(2-bromophenyl)ethylamine. sigmaaldrich.com Furthermore, it can be a precursor in the synthesis of alkaloids, such as in a route to 9,10-oxygenated tetrahydroprotoberberines and 8-oxoprotoberberines. researchgate.net The ability to undergo various transformations, including cyclizations and alkylations, allows for its incorporation into intricate molecular frameworks with potential applications in medicinal chemistry and materials science.

Introduction of Various Functional Groups

This compound is a versatile building block, enabling the introduction of a wide array of functional groups. Its reactivity at the benzylic position and the aryl bromide allows for extensive chemical modifications.

One notable transformation involves the palladium-catalyzed α-alkenylation of this compound with vinyl halides or triflates. This reaction, utilizing a Pd(OAc)₂/NIXANTPHOS catalyst system, efficiently introduces a carbon-carbon double bond, leading to the synthesis of various aryl acrylonitriles in good to excellent yields nih.gov. The resulting α,β-unsaturated nitriles are themselves valuable intermediates. For instance, the carbon-carbon double bond can be selectively reduced using Pd/C and hydrogen to yield substituted phenylacetonitriles nih.gov. Furthermore, the nitrile group can be selectively reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) or hydrolyzed to an amide with hydrogen peroxide and sodium hydroxide (B78521) nih.gov.

The compound is also utilized in multi-component reactions to construct complex heterocyclic systems. For example, in a palladium-catalyzed reaction involving bromobenzonitrile, an isonitrile, and an aromatic amine, this compound can be used to produce 1H-indenes rsc.orgnih.gov. This transformation showcases the introduction of a new five-membered carbocyclic ring fused to the original benzene (B151609) ring.

Furthermore, this compound is a key reactant in the synthesis of thiophene-fused arylbenzo researchgate.netbeilstein-journals.orgthieno[2,3-d]thiazole derivatives. In a one-pot, copper-catalyzed three-component reaction with substituted hetero-aromatic aldehydes and elemental sulfur, it facilitates the formation of a complex heterocyclic skeleton containing both thiophene (B33073) and thiazole (B1198619) rings xisdxjxsu.asiaxisdxjxsu.asia. This process demonstrates the introduction of sulfur-containing functional groups and the construction of an elaborate fused ring system.

The reactivity of the methylene group adjacent to the nitrile allows for the introduction of alkyl groups. For instance, it can undergo a Michael addition with acrylates in a palladium-catalyzed process that is a key step in the synthesis of more complex molecules beilstein-journals.org.

| Starting Material | Reagents | Functional Group Introduced | Product Class |

| This compound | Vinyl halide/triflate, Pd(OAc)₂/NIXANTPHOS | C=C double bond | Aryl acrylonitrile (B1666552) nih.gov |

| This compound | Bromobenzonitrile, isonitrile, aromatic amine, Pd(OAc)₂, PPh₃ | Fused carbocyclic ring | 1H-Indene rsc.orgnih.gov |

| This compound | Substituted aldehyde, Sulfur, Cu(I)Cl, 1,10-phenanthroline | Thiophene and thiazole rings | Thiophene-fused arylbenzo researchgate.netbeilstein-journals.orgthieno[2,3-d]thiazole xisdxjxsu.asiaxisdxjxsu.asia |

| This compound | Acrylate, Pd catalyst | Alkyl chain with ester | Indene (B144670) derivative beilstein-journals.org |

Synthesis of Biologically Active Molecules

The versatility of this compound has been harnessed for the synthesis of a variety of biologically active molecules. Its ability to participate in diverse cyclization and coupling reactions makes it a valuable starting material in medicinal chemistry.

A significant application is in the base-controlled divergent synthesis of 5-cyanobenzoxepines and benzofuro[2,3-b]pyridines from 2-bromophenylacetonitriles and ynones researchgate.netacs.orgacs.org. These scaffolds are of interest due to their presence in pharmacologically active compounds. The reaction's outcome can be directed towards either the seven-membered benzoxepine (B8326511) ring or the fused benzofuro[2,3-b]pyridine (B12332454) system by the choice of base acs.orgnih.gov.

Furthermore, this compound is a key intermediate in an efficient palladium-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amines and 5-amino-indolo[1,2-a]quinazolines thieme-connect.com. The indole (B1671886) core is a privileged structure in medicinal chemistry, found in numerous drugs thieme-connect.com. This synthesis involves a Buchwald-Hartwig C-N coupling followed by an intramolecular base-induced nucleophilic cyclization thieme-connect.com.

The compound also serves as a crucial building block in the synthesis of varenicline (B1221332), a medication used to treat nicotine (B1678760) addiction beilstein-journals.org. The synthesis involves a Michael addition of this compound to an acrylate, followed by a palladium-catalyzed cyclization to form an indene intermediate, which is further transformed into the final drug molecule beilstein-journals.org.

Additionally, this compound has been employed in the synthesis of novel thiophene-fused arylbenzo researchgate.netbeilstein-journals.orgthieno[2,3-d]thiazole derivatives, which are heterocyclic compounds with potential pharmacological applications due to the presence of nitrogen and sulfur in the fused ring system xisdxjxsu.asiaxisdxjxsu.asia.

| Starting Material | Key Transformation | Biologically Active Scaffold/Molecule |

| This compound | Base-controlled reaction with ynones | 5-Cyanobenzoxepines and Benzofuro[2,3-b]pyridines researchgate.netacs.orgacs.orgnih.gov |

| This compound | Pd-catalyzed domino reaction with anilines | 1-Phenyl-1H-indol-2-amines and 5-Amino-indolo[1,2-a]quinazolines thieme-connect.com |

| This compound | Michael addition and Pd-catalyzed cyclization | Varenicline (via an indene intermediate) beilstein-journals.org |

| This compound | One-pot reaction with aldehydes and sulfur | Thiophene-fused arylbenzo researchgate.netbeilstein-journals.orgthieno[2,3-d]thiazoles xisdxjxsu.asiaxisdxjxsu.asia |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

Reaction Pathway Elucidation

Several studies have focused on elucidating the reaction pathways of key transformations involving this compound. For the construction of the 2-arylbenzo researchgate.netbeilstein-journals.orgthieno[2,3-d]thiazole skeleton, a plausible reaction mechanism has been proposed. This one-pot, three-component reaction is thought to proceed through the initial formation of benzo[b]thiophen-2-amines via the cyclization of this compound and sulfur. This intermediate then undergoes subsequent intramolecular condensation and dehydrogenation with an aromatic aldehyde to yield the final fused heterocyclic product acs.org.

In the palladium-catalyzed α-alkenylation of this compound, the proposed catalytic cycle begins with the deprotonation of the arylacetonitrile by a base like sodium tert-butoxide (NaOtBu) to form a benzyl (B1604629) anion. Oxidative addition of the vinyl bromide to the Pd(0) catalyst generates a vinyl palladium intermediate. This intermediate then complexes with the benzyl anion, and subsequent reductive elimination furnishes the aryl acrylonitrile product and regenerates the Pd(0) catalyst nih.gov.

For the base-controlled divergent synthesis of 5-cyanobenzoxepines and benzofuro[2,3-b]pyridines, the reaction of 2-bromophenylacetonitriles with ynones is believed to proceed through different pathways depending on the base used. With lithium tert-butoxide (LiOtBu), a formal [4+3] cycloaddition is proposed to yield the 5-cyanobenzoxepines. In contrast, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base leads to an unexpected O-rearrangement, resulting in the formation of benzofuro[2,3-b]pyridines acs.orgnih.gov.

A palladium-catalyzed multi-component reaction to form 1H-indenes from this compound, an isonitrile, and an aromatic amine is suggested to proceed via two possible catalytic cycles. One proposed pathway involves the oxidative addition of the aryl bromide to Pd(0), followed by cyclopalladation to form a four-membered palladium cycle rsc.orgnih.gov.

Role of Catalysts and Reagents

The choice of catalysts and reagents plays a critical role in directing the outcome of reactions involving this compound. In the synthesis of thiophene-fused arylbenzo researchgate.netbeilstein-journals.orgthieno[2,3-d]thiazoles, a combination of copper(I) chloride (CuCl) and 1,10-phenanthroline is employed as the catalytic system, while potassium carbonate (K₂CO₃) acts as the base xisdxjxsu.asiaxisdxjxsu.asia. The copper catalyst is essential for mediating the carbon-sulfur and carbon-nitrogen bond formations.

In the divergent synthesis of 5-cyanobenzoxepines and benzofuro[2,3-b]pyridines, the base is the key determinant of the product selectivity. The use of a strong, non-nucleophilic base like LiOtBu favors the [4+3] cycloaddition pathway, while the organic base DBU promotes a rearrangement to the benzofuro[2,3-b]pyridine scaffold acs.orgnih.gov. This highlights the crucial role of the base in controlling the reaction's chemoselectivity.

Palladium catalysts are extensively used in transformations of this compound. For the α-alkenylation with vinyl halides, a Pd(OAc)₂/NIXANTPHOS system is effective nih.gov. In domino reactions to form indole derivatives, Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like t-BuXPhos is used to catalyze the initial Buchwald-Hartwig amination thieme-connect.com. The palladium catalyst facilitates the crucial carbon-nitrogen bond formation. In the synthesis of indene derivatives, which is part of the varenicline synthesis, a palladium catalyst is also key for the cyclization step beilstein-journals.org.

The role of reagents also extends to providing the building blocks for the final product. For instance, in the synthesis of thiophene-fused heterocycles, elemental sulfur serves as the sulfur source for the formation of the thiophene ring xisdxjxsu.asiaxisdxjxsu.asia. In the nitrogenation of certain amides to form nitriles, sodium nitrite (B80452) (NaNO₂) is employed as an inexpensive and readily available nitrogen source chinesechemsoc.org.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation nih.govfiveable.meslideshare.net. In the study of the base-controlled divergent synthesis of 5-cyanobenzoxepines and benzofuro[2,3-b]pyridines from 2-bromophenylacetonitriles and ynones, an ¹⁸O-labeled experiment was conducted to probe the mechanism of the unexpected O-rearrangement observed when using DBU as the base acs.orgresearchgate.net. This study provided crucial evidence to support the proposed mechanistic pathway, demonstrating the origin of the oxygen atom in the final benzofuro[2,3-b]pyridine product acs.org. Such experiments are invaluable for distinguishing between different possible reaction mechanisms and gaining a deeper understanding of the transformation x-chemrx.comcea.fr.

Applications of 2 Bromophenylacetonitrile As a Synthetic Intermediate

Pharmaceutical Synthesis

The utility of 2-bromophenylacetonitrile is particularly pronounced in the pharmaceutical industry, where it contributes to the synthesis of various drug candidates and their essential intermediates. lookchem.comgoogle.com

This compound can be a starting material for producing other important pharmaceutical intermediates. For instance, while the direct synthesis of α,α-dimethyl-4-bromo-phenylacetonitrile from 4-bromophenylacetonitrile (B126402) has been described, the underlying principles of alkylation at the α-position of the nitrile group are fundamental. guidechem.com In a similar vein, this compound can undergo α-alkylation reactions. The synthesis of α,α-dimethyl-4-bromo-phenylacetonitrile from 4-bromophenylacetonitrile involves dissolving the starting material in a solvent like benzene (B151609) and reacting it with a methylating agent in the presence of a phase transfer catalyst and an alkali solution, achieving high purity and yields. guidechem.com This highlights the reactivity of the methylene (B1212753) bridge adjacent to the nitrile group, a characteristic shared by this compound.

Table 1: Synthesis of α,α-dimethyl-4-bromo-phenylacetonitrile

| Reactant | Reagent | Solvent | Catalyst | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromophenylacetonitrile | Methylating agent | Benzene | Phase transfer catalyst | α,α-dimethyl-4-bromo-phenylacetonitrile | 84-90% |

This compound is a key precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. guidechem.comxisdxjxsu.asia Benzimidazoles, known for their diverse biological activities, can be synthesized from this compound. guidechem.comnih.gov For example, 2-(4-bromobenzyl)-benzimidazole has been synthesized from 4-bromophenylacetonitrile and o-phenylenediamine. guidechem.com This reaction demonstrates the utility of the cyanomethyl group in forming the imidazole (B134444) ring.

Furthermore, this compound is instrumental in creating more complex fused heterocyclic systems. It has been used in a one-pot catalytic method to produce thiophene-fused arylbenzo xisdxjxsu.asiaportico.orgthieno[2,3-d]thiazole derivatives. xisdxjxsu.asiaxisdxjxsu.asia This reaction involves the copper-catalyzed reaction of 2-(2-bromophenyl)acetonitrile with substituted hetero-aromatic aldehydes and sulfur powder. xisdxjxsu.asia The resulting compounds are of interest for their potential pharmacological properties. xisdxjxsu.asia

The synthesis of quinoxaline (B1680401) derivatives, another important class of heterocyclic compounds, can also involve intermediates derived from this compound. nih.govrsc.org

A notable application of this compound is in the synthesis of varenicline (B1221332), a medication used for smoking cessation. portico.orgbeilstein-journals.orggoogleapis.com In one synthetic route, this compound undergoes a Michael addition with an acrylate, followed by a palladium-catalyzed cyclization to form an indene (B144670) derivative. beilstein-journals.org This intermediate is then further transformed through hydrogenation and cyclization to construct a key tricyclic lactam core of varenicline. beilstein-journals.orggoogle.com

The synthesis involves the condensation of 2-(2-bromophenyl)acetonitrile with methyl 3-methoxyacrylate to yield 4-(2-bromophenyl)-4-cyanobutenoic acid methyl ester. portico.org This is followed by a cyclization reaction to afford a 3-cyanoindene derivative, which is a crucial step in assembling the varenicline framework. portico.org

Table 2: Key Steps in Varenicline Synthesis Involving this compound

| Step | Reactants | Reagents/Catalysts | Product |

|---|---|---|---|

| Michael Addition & Cyclization | 2-(2-bromophenyl)acetonitrile, Acrylate | Pd catalyst | Indene derivative |

| Condensation | 2-(2-bromophenyl)acetonitrile, Methyl 3-methoxyacrylate | t-BuONa in THF | 4-(2-bromophenyl)-4-cyanobutenoic acid methyl ester |

| Cyclization | 4-(2-bromophenyl)-4-cyanobutenoic acid methyl ester | tris(cyclohexyl)phosphine, Pd(OAc)2, t-BuONa | 3-Cyanoindene derivative |

Agrochemical and Fine Chemical Synthesis

The versatility of this compound extends to the agrochemical and fine chemical industries. lookchem.comforecastchemicals.com Its reactive nature allows for its incorporation into a variety of molecules with potential pesticidal or other useful properties. lookchem.com As an intermediate in fine chemical manufacturing, it contributes to the production of specialized chemicals for a range of applications. lookchem.com The ability to introduce the this compound moiety into larger molecules makes it a valuable tool for developing new agrochemicals and fine chemicals. nih.gov

Potential Applications in Material Science

While less documented than its role in pharmaceuticals and agrochemicals, this compound and its derivatives have potential applications in material science. guidechem.com The nitrile group and the phenyl ring can influence the electronic and photophysical properties of molecules. For instance, derivatives of similar bromophenylacetonitriles have been investigated for their room-temperature phosphorescence, a property of interest for applications like organic light-emitting diodes (OLEDs). rsc.org The synthesis of 2,3-bis(4-bromophenyl)fumaronitrile (B3028761) from 2-(4-bromophenyl)acetonitrile highlights how this building block can be used to create larger conjugated systems with potential use in optoelectronic devices. semanticscholar.org The presence of the bromo- and cyano- groups can be exploited to tune the properties of organic materials for various applications. lookchem.comguidechem.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Bromophenylacetonitrile, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra are instrumental in identifying the chemical environment of the protons. In a typical ¹H NMR spectrum of this compound, the methylene (B1212753) protons (CH₂) adjacent to the nitrile group appear as a singlet, while the aromatic protons exhibit a more complex multiplet pattern due to spin-spin coupling. This pattern provides information about the substitution on the phenyl ring. For instance, in a derivative, 2-(2-Bromophenyl)-2-propylpentanenitrile, the protons of the propyl groups show characteristic triplet and multiplet signals. orgsyn.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of this compound shows distinct signals for the nitrile carbon, the methylene carbon, and the six aromatic carbons. nih.gov The chemical shifts of the aromatic carbons are influenced by the bromine substituent. In derivatives, such as those synthesized for biological evaluation, the ¹³C NMR spectra confirm the presence of additional carbon atoms and their connectivity. rsc.org

While ³¹P NMR is not directly applicable to this compound itself, it becomes relevant when the compound is used in reactions involving phosphorus-containing reagents or catalysts.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and a Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) |

| This compound | ¹H (CDCl₃) | ~3.71 | s (2H, CH₂) |

| ~7.18-7.55 | m (4H, Ar-H) | ||

| ¹³C (CDCl₃) | ~23.4 | CH₂ | |

| ~117.4 | CN | ||

| ~122.4, 129.0, 129.7, 132.5 | Ar-C | ||

| 2-(2-Bromophenyl)-2-propylpentanenitrile | ¹H (CDCl₃) | 0.92 | t (6H, J = 7.2) |

| 1.06-1.52 | m (4H) | ||

| 1.97, 2.61 | ddd (4H) | ||

| 7.16-7.72 | m (4H, Ar-H) | ||

| ¹³C (CDCl₃) | 13.9, 18.9, 39.3, 50.9 | Aliphatic C | |

| 120.3, 123.0, 127.6, 129.2, 131.5, 135.3, 135.9 | Ar-C and CN |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from various research articles. orgsyn.orgbeilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used to analyze polar compounds. It is particularly useful for characterizing derivatives of this compound, often showing the protonated molecule [M+H]⁺. rsc.orgarkat-usa.org For instance, in the synthesis of novel inhibitors, ESI-MS was used to confirm the molecular weights of the final products. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized molecules containing the this compound moiety. orgsyn.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to analyze volatile compounds and can provide information about the purity of this compound. The mass spectrum obtained from GC-MS shows characteristic fragmentation patterns that can be used for identification. nih.govnih.gov

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the analysis and purification of this compound and its reaction products.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions involving this compound. orgsyn.orgrsc.org By comparing the Rf values of the starting material and the product, chemists can determine when a reaction is complete. Visualization is often achieved using a UV lamp or a staining agent like potassium permanganate. orgsyn.org

Column Chromatography is a preparative technique used to purify this compound and its derivatives on a larger scale. orgsyn.orgorgsyn.org Silica gel is a common stationary phase, and the choice of eluent (mobile phase) depends on the polarity of the compounds being separated. orgsyn.orgorgsyn.org

Gas Chromatography (GC) is an analytical technique used to assess the purity of this compound. orgsyn.orgvwr.com A certificate of analysis for a commercial sample of a related compound, for instance, showed a purity of 99.5% as determined by GC, with this compound being a potential impurity. fishersci.com

Other Spectroscopic Techniques

Other spectroscopic methods provide additional structural information and are often used in conjunction with NMR and MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits a characteristic sharp absorption band for the nitrile group (C≡N) around 2250 cm⁻¹. nih.govthermofisher.com Other significant peaks correspond to C-H stretching and bending vibrations of the aromatic ring and the methylene group. tandfonline.com

Spectrofluorimetry is employed to investigate the fluorescence properties of molecules. While this compound itself is not typically studied for its fluorescence, its derivatives, particularly those with extended conjugated systems, may exhibit fluorescence, which can be characterized by spectrofluorimetry. xisdxjxsu.asiaacs.org This technique is also used in binding studies with proteins like human serum albumin. ijcce.ac.ir

X-ray Crystallography for Solid-State Structure Determination

Table 2: Summary of Analytical and Spectroscopic Techniques for this compound

| Technique | Information Obtained |

| ¹H NMR | Proton environment, spin-spin coupling |

| ¹³C NMR | Carbon skeleton, chemical shifts |

| ESI-MS | Molecular weight, protonated molecule |

| HRMS | Elemental composition, accurate mass |

| GC-MS | Purity, fragmentation pattern |

| TLC | Reaction monitoring, Rf values |

| Column Chromatography | Purification |

| GC | Purity assessment |

| FT-IR | Functional groups (e.g., C≡N) |

| UV-Visible | Electronic transitions, λmax |

| Spectrofluorimetry | Fluorescence properties |

| X-ray Crystallography | 3D structure, bond lengths and angles |

Environmental and Toxicological Research Perspectives of 2 Bromophenylacetonitrile

Formation as a Disinfection Byproduct (DBP)

2-Bromophenylacetonitrile is part of a class of brominated disinfection byproducts (Br-DBPs) that have been recently identified in treated water. nih.govnih.gov Its formation is primarily associated with advanced water treatment processes, particularly ozonation in the presence of specific precursors.

Conditions for DBP Formation (e.g., during ozonation of wastewater)

The formation of this compound has been observed during the ozonation of wastewater, a process used to disinfect and remove micropollutants. researchgate.netresearchgate.net Several key conditions influence its formation. The presence of bromide (Br⁻) in the water is a critical factor; ozonation of wastewater with bromide concentrations exceeding 100 µg/L can lead to a significant increase in the toxicity of the treated water due to the formation of Br-DBPs. nih.gov

Research has shown a direct correlation between the dosage of ozone applied and the resulting concentration of this compound. researchgate.net Furthermore, the presence of ammonium (B1175870) (NH₄⁺) has been found to increase the formation of the broader class of bromophenylacetonitriles. The amino acid phenylalanine has been identified as a potential precursor, as laboratory experiments ozonating a phenylalanine solution detected over 1,300 different DBPs, including various brominated compounds. nih.govresearchgate.net

Table 1: Conditions Influencing this compound Formation

| Influencing Factor | Observed Effect on Concentration | Source(s) |

|---|---|---|

| Ozone Dosage | Concentration of this compound increases with higher ozone dosage. | researchgate.net |

| Bromide (Br⁻) Ion Concentration | Formation of brominated DBPs is significant in waters with Br⁻ > 50-100 µg/L. | nih.gov |

| Ammonium (NH₄⁺) Concentration | The concentration of the general class of bromophenylacetonitriles increases. | researchgate.net |

| Precursors | Phenylalanine has been identified as a precursor leading to the formation of numerous Br-DBPs. | nih.govresearchgate.net |

Detection and Identification in Environmental Samples

This compound is one of eight newly confirmed Br-DBPs that have been reported for the first time in recent studies. nih.gov Its identification in various water sources has been made possible through the development of advanced analytical techniques. Specifically, a method using comprehensive two-dimensional gas chromatography combined with single quadrupole mass spectrometry (GC×GC-qMS) has been instrumental in identifying these new byproducts. nih.gov

Using these methods, this compound has been detected at concentrations ranging from the nanogram to microgram per liter level. nih.gov Its presence has been confirmed in a variety of authentic water samples, underscoring its relevance as an environmental contaminant.

Table 2: Detection of this compound in Environmental Samples

| Sample Type | Concentration Range | Source(s) |

|---|---|---|

| Algal Bloom Waters | ng/L to µg/L | nih.gov |

| Wastewater Treatment Plant Effluents | ng/L to µg/L | nih.gov |

Comparative Toxicological Assessment within DBP Classes

The discovery of new DBPs like this compound necessitates an evaluation of their potential toxicity. Studies have begun to assess its impact relative to other known disinfection byproducts.

Cytotoxicity and Genotoxicity Studies of Brominated Phenylacetonitriles

When comparing different halogenated compounds, studies on other classes of DBPs, such as haloacetic acids, have consistently shown that brominated variants are more cytotoxic and genotoxic than their chlorinated counterparts. nih.gov While specific genotoxicity data for this compound is part of ongoing research, the general trend suggests that brominated compounds pose a higher risk.

Oxidative Damage Potential

Oxidative stress is a key mechanism by which chemical contaminants can induce cellular damage. nih.govescholarship.orgplos.orgnih.gov Research into the toxicological effects of the nine newly identified Br-DBPs during wastewater ozonation has highlighted the role of bromophenylacetonitriles in causing oxidative damage. Along with bromostyrenes, bromophenylacetonitriles were found to be the primary contributors to the oxidative damage index among the compounds studied.

Table 3: Toxicological Contribution of Brominated DBP Classes

| Toxicological Endpoint | Major Contributing DBP Class(es) | Source(s) |

|---|---|---|

| Cytotoxicity | Bromophenylacetonitriles, 2,4,6-Tribromophenol | nih.govresearchgate.net |

| Genotoxicity | 2,4,6-Tribromophenol, Bromostyrenes | nih.gov |

| Oxidative Damage | Bromophenylacetonitriles, Bromostyrenes | nih.govescholarship.org |

Environmental Fate and Transport in Aquatic Systems (e.g., wastewater treatment plants, surface water)

The detection of this compound in the effluents of wastewater treatment plants and subsequently in surface waters confirms its transport within aquatic systems. nih.gov Once formed during the ozonation stage of wastewater treatment, it is discharged into the environment, where it becomes a micropollutant in rivers and other surface water bodies. nih.gov

The presence of these compounds in the aquatic environment is a concern because aquatic organisms are exposed to a growing variety of wastewater-derived DBPs. nih.gov While detailed studies on the specific environmental fate of this compound—such as its persistence, degradation pathways, and potential for bioaccumulation—are still emerging, its confirmed release from treatment facilities into natural waters establishes its pathway for environmental transport. who.int

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Pathways

The synthesis of 2-Bromophenylacetonitrile and related aryl nitriles has traditionally been achieved through methods like the Rosenmund-von Braun reaction. This reaction involves the cyanation of an aryl halide using copper(I) cyanide, often at high temperatures in polar solvents. wikipedia.orgorganic-chemistry.org Future research is focused on developing more efficient, milder, and environmentally benign synthetic routes.

An emerging trend is the modification of classical methods to improve efficiency and functional group tolerance. For instance, L-proline has been identified as an effective additive to promote the Rosenmund-von Braun reaction, allowing the cyanation of aryl bromides to proceed at lower temperatures (80–120 °C). thieme-connect.de This modification represents a more convenient and efficient approach for synthesizing a variety of aryl nitriles. thieme-connect.de

Furthermore, research is exploring cyanide-free synthetic methods to produce aryl nitriles, moving away from traditional, more toxic reagents. rsc.org The development of catalytic systems, potentially using more sustainable metals or even metal-free conditions, is a key area of investigation. The goal is to create pathways that are not only high-yielding but also align with the principles of green chemistry, reducing waste and avoiding harsh reaction conditions.

Exploration of New Reactivity Modes and Unprecedented Chemical Transformations

This compound is a versatile building block, and current research is actively exploring its reactivity to construct complex molecular architectures. Its unique structure, featuring a reactive bromine atom, an acidic methylene (B1212753) group, and a nitrile function, allows for a diverse range of chemical transformations.

A significant area of research is its use in base-controlled divergent annulation reactions. For example, in reactions with ynones, this compound can be selectively guided to form either functionalized 5-cyanobenzoxepines or benzofuro[2,3-b]pyridines, with the outcome controlled by the choice of base. researchgate.netacs.org An unexpected oxygen-rearrangement reaction was observed when using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, highlighting the potential for discovering novel mechanistic pathways. acs.org

The compound's ability to act as a 1,3-ambiphile is another facet of its reactivity being explored. researchgate.net This dual reactivity allows for its participation in complex cyclization cascades. For instance, it has been used in a one-pot, three-component reaction with aromatic aldehydes and elemental sulfur to construct a thiophene-fused polycyclic π-conjugated system, 2-arylbenzo portico.orgresearchgate.netthieno[2,3-d]thiazole. researchgate.netnih.gov The proposed mechanism involves the initial formation of benzo[b]thiophen-2-amines through the cyclization of this compound with sulfur. researchgate.netnih.gov

Further research into its participation in palladium-catalyzed reactions, such as the Michael addition followed by cyclization to yield indene (B144670) derivatives, continues to be a fruitful area of study. portico.org

Table 1: Selected Reactivity Modes of this compound

| Reaction Type | Reactants | Products | Key Features |

| Base-Controlled Annulation | Ynones | 5-Cyanobenzoxepines or Benzofuro[2,3-b]pyridines | Divergent synthesis controlled by the choice of base. researchgate.netacs.org |

| Three-Component Reaction | Aromatic aldehydes, Elemental sulfur | 2-Arylbenzo portico.orgresearchgate.netthieno[2,3-d]thiazoles | One-pot construction of complex fused heterocyclic systems. researchgate.netnih.gov |

| Michael Addition/Cyclization | Methyl 3-methoxyacrylate | 3-Cyanoindene derivative | Pd-catalyzed cyclization step. portico.org |

| Dialkylation | Alkyl bromide | 2-(2-Bromophenyl)-2-alkylacetonitrile | Phase-transfer catalysis conditions can be employed. science24.com |

Advanced Computational Studies and Molecular Modeling for Predictive Analysis

To complement experimental work, advanced computational studies and molecular modeling are emerging as indispensable tools for predicting the behavior and properties of this compound. These methods provide deep insights into reaction mechanisms, electronic structure, and intermolecular interactions, guiding the rational design of new experiments.

One notable application is in the study of deep eutectic solvents (DESs). A recent study used this compound and its isomers as hydrogen-bond acceptors (HBAs) to form novel DESs. tandfonline.com Through a combination of experimental analysis and computational modeling, including conceptual density functional theory (CDFT) and ab initio molecular dynamics (AIMD) simulations, researchers investigated the liquid-liquid partitioning behavior of these solvents. tandfonline.com This work aims to understand and predict the selective extraction capabilities of these designer solvents for various compounds, which is crucial for developing advanced separation technologies. tandfonline.com

Future computational research will likely focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to map the potential energy surfaces of reactions involving this compound, such as its base-controlled cyclizations, to rationalize product selectivity and identify key transition states.

Predictive Reactivity: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of substituted this compound derivatives in various transformations.

Materials Science: Modeling the properties of polymers or functional materials derived from this compound to predict their electronic, optical, and mechanical characteristics for targeted applications.

Comprehensive Environmental Risk Assessment and Mitigation Strategies

The presence of this compound in the environment, particularly in water systems, is an area of growing concern and active research. It has been identified as a brominated disinfection byproduct (Br-DBP), formed during water treatment processes like ozonation or chlorination when bromide ions are present. researchgate.netnih.gov Studies have detected it in various water sources, including wastewater treatment plant effluents and surface water, at concentrations ranging from nanograms to micrograms per liter. researchgate.net

A significant focus of future research is the comprehensive toxicological evaluation of this compound. Brominated DBPs are often more toxic than their chlorinated counterparts, exhibiting higher cytotoxicity and genotoxicity. researchgate.netnih.govhep.com.cn There is a pressing need to understand the potential endocrine-disrupting effects of this compound. nih.gov While some safety data sheets indicate no known endocrine-disrupting properties, the broader class of DBPs is under scrutiny for interfering with hormone systems. nih.govthermofisher.comthermofisher.comnih.gov

Future research directions in this area include:

Advanced Analytical Methods: Developing more sensitive and rapid analytical techniques for the detection and quantification of this compound in complex environmental matrices.

Toxicological Profiling: Conducting in-depth studies to assess its long-term toxicity, carcinogenicity, and specific endocrine-disrupting pathways using both in vitro and in vivo models. nih.gov

Formation and Control: Investigating the precise mechanisms of its formation during water disinfection to develop and optimize control strategies that minimize its generation. hep.com.cn This includes evaluating alternative disinfectants or treatment process modifications. tandfonline.com

Remediation Technologies: Exploring and developing effective remediation techniques to remove this compound from contaminated water sources.

Integration with Medicinal Chemistry for Targeted Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of medicinally important compounds, making it a valuable molecule in the field of drug discovery. ycdehongchem.com Its integration into multi-step syntheses allows for the construction of complex scaffolds found in various pharmaceuticals.

A prominent example of its application is in the synthesis of Varenicline (B1221332), a prescription medication used as an aid for smoking cessation. portico.orggoogle.comnewdrugapprovals.org In one reported synthetic route, this compound undergoes a condensation reaction with methyl 3-methoxyacrylate, followed by a palladium-catalyzed cyclization and subsequent transformations to build the core structure of the drug. portico.org

Beyond Varenicline, this compound has been utilized in the total synthesis of natural products with potential bioactivity. For instance, it is a key precursor in a six-step synthesis of Liriodenine, an aporphine (B1220529) alkaloid that exhibits various biological activities. researchgate.net

The future of this compound in medicinal chemistry is geared towards:

Scaffold Synthesis: Using it as a versatile building block to generate libraries of novel heterocyclic compounds for high-throughput screening against various biological targets.

Natural Product Synthesis: Applying its unique reactivity in the efficient and stereoselective total synthesis of other complex and biologically active natural products.

Development of New Intermediates: Transforming this compound into more complex, functionalized intermediates that can be readily incorporated into late-stage drug development pipelines. sigmaaldrich.com

The continued exploration of this compound's synthetic utility will undoubtedly lead to the discovery and development of new therapeutic agents.

Q & A

Q. What are the primary synthetic applications of 2-bromophenylacetonitrile in organic chemistry?

this compound is a versatile intermediate in organic synthesis. Key applications include:

- Heterocyclic compound synthesis : It serves as a precursor for 2-(2-bromophenyl)ethylamine, a building block for pharmaceuticals and agrochemicals .

- Divergent annulation reactions : Under base-controlled conditions, it reacts with ynones to yield benzoxepines or benzofuropyridines, depending on reaction conditions (e.g., weaker bases favor nucleophilic substitution pathways) .

- Palladium-catalyzed reactions : Used in intramolecular C-H acylation to synthesize bicyclic structures like 8,8-dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one .

Methodology : Optimize reaction conditions (base strength, temperature) to control product selectivity. Use spectroscopic techniques (NMR, GC-MS) for structural validation.

Q. How is this compound characterized for purity and structural integrity?

Key analytical methods include:

- Chromatography : HPLC or GC with flame ionization detection to assess purity (>95% as per commercial standards) .

- Spectroscopy :

- NMR : Confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and nitrile functionality (δ ~120 ppm in NMR) .

- Mass spectrometry : Molecular ion peak at m/z 196.04 (M) .

- Physical properties : Compare observed melting point (1°C) and boiling point (140–141°C at 13 mmHg) with literature values .

Methodology : Calibrate instruments using certified reference standards. Perform triplicate measurements for reproducibility.

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes in annulation reactions involving this compound?

The reaction pathway bifurcates based on base strength:

- Weak bases (e.g., KCO): Promote nucleophilic substitution at the nitrile group, leading to 5-cyanobenzoxepines .

- Strong bases (e.g., NaH): Deprotonate the α-carbon of the nitrile, enabling conjugate addition to ynones and subsequent cyclization into benzofuropyridines .

Methodology : Use kinetic studies (e.g., reaction monitoring via NMR) and DFT calculations to map energy barriers for competing pathways.

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a directing group and facilitates:

- Buchwald-Hartwig amination : Selective coupling with amines to form aryl amine derivatives .

- Suzuki-Miyaura coupling : Replacement with aryl/heteroaryl groups using Pd catalysts .

Methodology : Screen Pd catalysts (e.g., Pd(OAc)/XPhos) and optimize ligand-to-metal ratios. Monitor reaction progress via TLC or LC-MS.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key hazards include acute toxicity (oral, dermal, inhalation) and respiratory irritation . Mitigation strategies:

- Engineering controls : Use fume hoods with >100 ft/min face velocity.

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Waste disposal : Neutralize with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Methodology : Conduct a hazard operability (HAZOP) study and maintain a Safety Data Sheet (SDS) in compliance with OSHA standards.

Key Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.